5-Chloro-1,3-benzothiazol-4-amine chemical properties
5-Chloro-1,3-benzothiazol-4-amine chemical properties
Title: 5-Chloro-1,3-benzothiazol-4-amine: A Privileged Scaffold in Advanced Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. Among these, the benzothiazole core is recognized as a "privileged scaffold" due to its profound structural diversity and broad spectrum of pharmacological activities, ranging from antimicrobial to anticancer properties [3]. 5-Chloro-1,3-benzothiazol-4-amine (CAS: 1087784-64-2) represents a highly specialized, bifunctional derivative within this family.
By strategically positioning a primary amine at the 4-position and a chlorine atom at the 5-position, this molecule provides researchers with an orthogonal synthetic platform. This in-depth technical guide explores the physicochemical profiling, mechanistic rationale, and validated synthetic workflows for utilizing 5-Chloro-1,3-benzothiazol-4-amine in drug development and material science [1, 3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 5-Chloro-1,3-benzothiazol-4-amine is critical for predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core metrics [1, 2].
| Property | Value |
| IUPAC Name | 5-Chloro-1,3-benzothiazol-4-amine |
| CAS Number | 1087784-64-2 |
| Molecular Formula | C |
| Molecular Weight | 184.65 g/mol |
| SMILES String | NC1=C2N=CSC2=CC=C1Cl |
| InChIKey | MYLQPGDEVXPATO-UHFFFAOYSA-N |
| Predicted CCS ([M+H] | 131.7 Ų |
| Physical Form | Solid powder |
Mechanistic Rationale: The 4-Amino-5-Chloro Motif
The specific substitution pattern of this molecule is not arbitrary; it is designed to exploit precise electronic and steric effects:
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The 4-Amino Group (Nucleophilic Handle): The primary amine serves as a critical vector for amidation, sulfonylation, or urea formation. However, its nucleophilicity is dampened by the electron-withdrawing nature of the fused thiazole ring and the inductive effect of the adjacent 5-chloro substituent. This requires highly reactive coupling conditions but results in chemically stable, biologically active amides (e.g., kinase hinge-binding motifs).
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The 5-Chloro Group (Electrophilic & Halogen Bonding Handle): Chlorine acts as a lipophilic, electron-withdrawing group. In biological targets, it frequently engages in halogen bonding within hydrophobic pockets (such as the DFG-out conformation in kinases). Synthetically, it provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) after the 4-amino group has been functionalized.
Synthetic Workflows & Experimental Protocols
To effectively utilize this scaffold, synthetic chemists must overcome the inherent steric hindrance between the 4- and 5-positions. The following protocols are engineered with causality and self-validation in mind.
Protocol 1: Chemoselective Amidation of the Sterically Hindered 4-Amino Group
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Objective: Synthesize a target amide by coupling a carboxylic acid to the 4-amino group.
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Causality: Standard coupling agents (e.g., EDC/HOBt) often fail here due to the steric bulk of the adjacent 5-chloro group and the deactivated nature of the aniline. HATU is selected because its highly reactive HOAt leaving group accelerates the acylation of weak/hindered nucleophiles. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without degrading the active ester.
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Self-Validating Steps:
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Dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M) under an inert N
atmosphere. -
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. (Validation: The solution transitions to a pale yellow color, indicating active ester formation).
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Add 5-Chloro-1,3-benzothiazol-4-amine (1.0 eq) in one portion.
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Stir at 40°C for 12–18 hours. (Validation: Monitor via LC-MS. The disappearance of the starting material mass m/z 185 [M+H]
and the appearance of the product mass confirms conversion). -
Quench with saturated aqueous NaHCO
and extract with EtOAc (3x). -
Wash the organic layers with 5% aqueous LiCl (to extract residual DMF), dry over anhydrous Na
SO , and concentrate in vacuo. -
Purify via flash column chromatography (silica gel) to yield the pure amide.
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Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the 5-Chloro Position
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Objective: Introduce a secondary amine at the 5-position via cross-coupling.
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Causality: Aryl chlorides are notoriously resistant to oxidative addition. Furthermore, the 5-position is sterically congested. To overcome this, the BrettPhos ligand is employed. This dialkylbiaryl phosphine is highly electron-rich (facilitating oxidative addition into the C-Cl bond) and sterically bulky (promoting rapid reductive elimination), which prevents catalyst deactivation.
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Self-Validating Steps:
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In an oven-dried Schlenk flask, combine the functionalized benzothiazole core (1.0 eq), the desired amine (1.5 eq), Pd(OAc)
(5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 eq). -
Evacuate and backfill the flask with Argon (3 cycles). (Validation: A strictly anaerobic environment is required to prevent oxidation of the Pd(0) active species).
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Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
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Heat the mixture to 100°C for 8–12 hours. (Validation: Monitor via LC-MS until the aryl chloride peak is entirely consumed).
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Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Concentrate and purify via reverse-phase preparative HPLC.
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Figure 1: Divergent synthetic functionalization logic of the 5-Chloro-1,3-benzothiazol-4-amine scaffold.
Biological Applications & Intracellular Signaling
Derivatives of 5-Chloro-1,3-benzothiazol-4-amine have shown immense promise in targeting complex biological pathways.
Kinase Inhibition: The planar, aromatic nature of the benzothiazole ring allows it to intercalate or bind deeply within the ATP-binding site of kinases. The 4-amino-derived amides act as hydrogen bond donors/acceptors to the kinase hinge region, while the 5-chloro group occupies the hydrophobic pocket, enhancing binding affinity and residence time [3, 4].
GPCR Modulation (e.g., GPR17): Recent patent literature highlights the use of substituted benzothiazoles in modulating G-protein coupled receptors like GPR17, which is critical in oligodendrocyte differentiation and myelination. Modulating this pathway has profound implications for neurodegenerative diseases like Multiple Sclerosis [4].
Figure 2: Mechanism of action and downstream signaling cascade of 5-Cl-BTA derived kinase inhibitors.
Handling, Stability, and Safety Protocols
As a biologically active intermediate, strict laboratory safety protocols must be adhered to [1, 4]:
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Storage: Store at room temperature (RT) in a tightly sealed container, protected from light and moisture to prevent oxidative degradation of the primary amine.
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Handle exclusively within a certified chemical fume hood. Utilize standard PPE (nitrile gloves, safety goggles, and lab coat). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).
